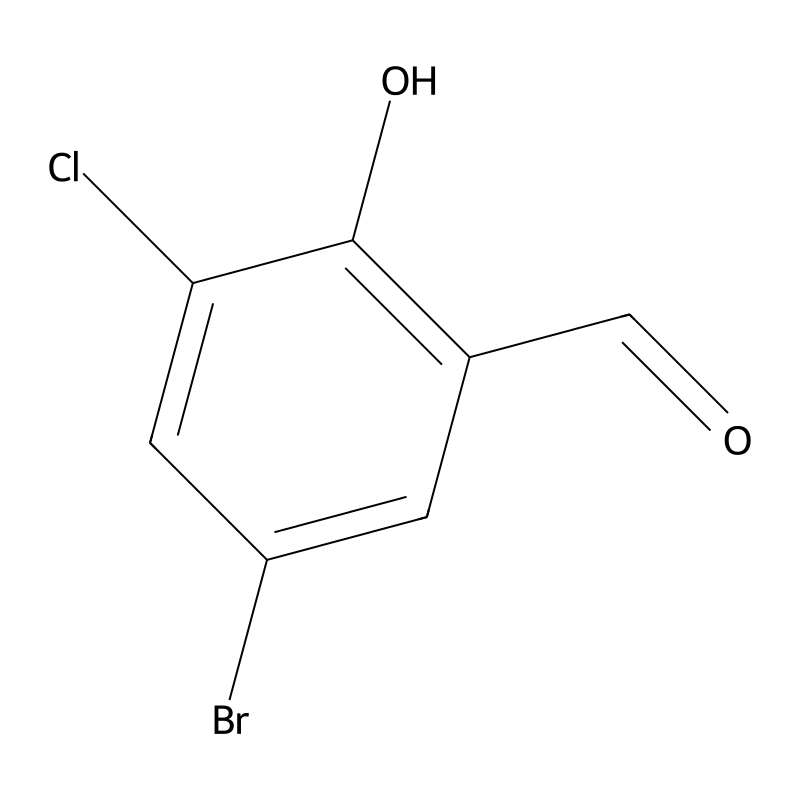5-Bromo-3-chloro-2-hydroxybenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor molecule: Due to the presence of a reactive aldehyde group and halogen substituents (bromine and chlorine), 5-Bromo-3-chloro-2-hydroxybenzaldehyde could serve as a precursor molecule for the synthesis of more complex molecules with desired properties. Research on similar halogenated hydroxybenzaldehydes suggests their use in the creation of various heterocyclic compounds with potential applications in medicinal chemistry PubChem: 3-Bromo-5-chloro-2-hydroxybenzaldehyde: .
Biological activity: The combination of a phenolic hydroxyl group and a halogenated aromatic ring can sometimes lead to interesting biological activities. Further research might explore the potential antibacterial, antifungal, or other biological properties of 5-Bromo-3-chloro-2-hydroxybenzaldehyde.
5-Bromo-3-chloro-2-hydroxybenzaldehyde, with the molecular formula and a molecular weight of 235.46 g/mol, is an aromatic compound characterized by the presence of both bromine and chlorine substituents on a hydroxybenzaldehyde structure. This compound appears as pale yellow to yellow crystalline flakes and has a melting point ranging from 81.5 to 90.5 ºC . It is commonly used in organic synthesis due to its unique reactivity and functional groups.
- Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles, allowing for the formation of diverse derivatives.
- Condensation Reactions: It can undergo condensation with amines to form imines or with other aldehydes in reactions like the aldol condensation.
- Reduction Reactions: The aldehyde group can be reduced to an alcohol, making it useful in synthetic pathways for alcohol derivatives .
Recent studies have indicated that 5-bromo-3-chloro-2-hydroxybenzaldehyde exhibits biological activity, particularly as a neuroprotective agent. It has been shown to regulate microglial cells, which are critical for immune responses in the brain. This compound may offer potential therapeutic benefits in neurodegenerative diseases by modulating inflammatory responses .
Several methods have been developed for synthesizing 5-bromo-3-chloro-2-hydroxybenzaldehyde:
- Bromination and Chlorination of Hydroxybenzaldehyde: Starting from 2-hydroxybenzaldehyde, bromination can be performed using bromine in an appropriate solvent followed by chlorination using chlorine gas or chlorinating agents.
- Multi-step Synthesis: This involves synthesizing intermediate compounds that contain either the bromine or chlorine substituent before introducing the other halogen through electrophilic aromatic substitution reactions.
- Reagent-based Methods: Utilizing specific reagents that facilitate the introduction of halogens onto the aromatic ring while preserving the aldehyde and hydroxyl functionalities .
5-Bromo-3-chloro-2-hydroxybenzaldehyde has a wide range of applications:
- Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepines.
- Dyes and Pigments: The compound is also utilized in dye manufacturing due to its chromophoric properties.
- Polymer Chemistry: It is employed as a building block in synthesizing polymers and resins .
Interaction studies involving 5-bromo-3-chloro-2-hydroxybenzaldehyde have focused on its neuroprotective properties and interactions with microglial cells. Research suggests that this compound may modulate inflammatory pathways, offering insights into its potential use in treating neuroinflammatory conditions. Further studies are needed to elucidate its full spectrum of interactions at the molecular level .
Several compounds share structural similarities with 5-bromo-3-chloro-2-hydroxybenzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 3-Bromo-5-chloro-4-hydroxybenzaldehyde | 1849-76-9 | 0.87 | Contains an additional hydroxyl group |
| 5-Bromo-4-chloro-2-hydroxybenzaldehyde | 876492-31-8 | 0.84 | Different positioning of halogens |
| 3-Chloro-2-hydroxybenzaldehyde | 1927-94-2 | 0.82 | Lacks bromine substituent |
| 4-Bromo-2-chloro-6-methylphenol | 7530-27-0 | 0.89 | Contains a methyl group instead of an aldehyde |
These compounds exhibit varying degrees of similarity based on their structural components, but each possesses distinct functional groups that influence their reactivity and biological activity .








